cinoline

Cinnolines are a class of heterocyclic compounds characterized by the presence of a benzene ring fused to an imidazole ring, forming a five-membered nitrogen-containing heterocycle. They exhibit a variety of structural and chemical properties, making them versatile for numerous applications in organic chemistry.

Structurally, cinnolines can vary based on the substitution patterns at different positions around the rings. Due to their unique electronic structure, they are often utilized as intermediates in the synthesis of other complex molecules such as drugs, dyes, and functional materials. Their ability to form strong hydrogen bonds and participate in intramolecular interactions makes them attractive for developing pharmaceuticals targeting various receptors.

Cinnolines also play a significant role in catalysis, particularly in transition metal-catalyzed reactions, due to their ligand properties. Additionally, they have found applications in the field of organic electronics, where their electronic characteristics can be exploited in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Overall, cinnolines are valuable compounds with a wide range of potential uses across various industries, including pharmaceuticals, dyes, and advanced materials.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

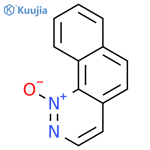

|

Benzocinnolineoxide | 6141-98-6 | C12H8N2O |

|

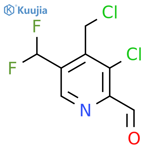

Cinnoline-4-carbaldehyde | 90418-57-8 | C9H6N2O |

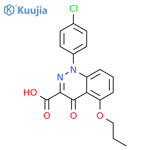

|

3-Cinnolinecarboxylicacid, 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-5-propoxy- | 130561-18-1 | C18H15ClN2O4 |

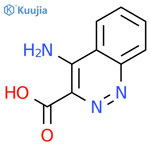

|

4-aminocinnoline-3-carboxylic acid | 143232-59-1 | C9H7N3O2 |

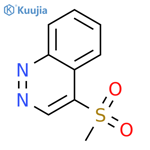

|

Cinnoline,4-(methylsulfonyl)- | 17341-78-5 | C9H8N2O2S |

|

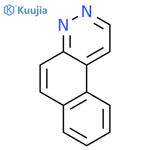

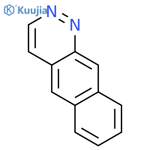

Benzo[f]cinnoline | 23992-63-4 | C12H8N2 |

|

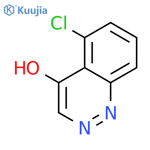

4-Cinnolinol, 5-chloro- | 1076-16-0 | C8H5ClN2O |

|

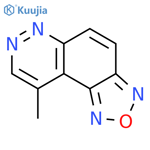

9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline | 272776-07-5 | C9H6N4O |

|

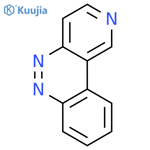

Pyrido[4,3-c]cinnoline(8CI,9CI) | 230-19-3 | C11H7N3 |

|

Benzo[g]cinnoline(8CI,9CI) | 260-37-7 | C12H8N2 |

Letteratura correlata

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

Fornitori consigliati

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

-

-

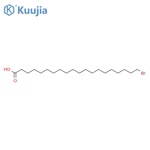

20-Bromoicosanoic acid Cas No: 876476-87-8

20-Bromoicosanoic acid Cas No: 876476-87-8